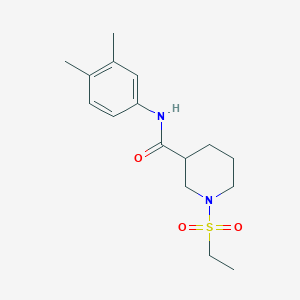![molecular formula C18H15ClN2O3 B5587170 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5587170.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds structurally related to "1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione," involves multi-step processes that typically start from readily available chemicals. For example, 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives were synthesized through reactions involving 4-chloroaniline as a starting material, demonstrating a complex synthesis pathway that may share similarities with the target compound (Alagarsamy et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis often employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine structural parameters, electronic properties, and spectroscopic characteristics. Such analyses reveal the optimized molecular structure, electronic transitions, and charge distributions, providing deep insights into the compound's molecular behavior and interactions (Wazzan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving quinazolinone derivatives can vary widely, depending on the substituents and reaction conditions. For instance, reactions of anthranilamide with isocyanates offer a route to synthesize oxazolo[2,3-b]quinazolin-5-ones, showcasing the chemical versatility and potential transformations of the quinazoline scaffold (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental methods, including X-ray crystallography, which provides precise molecular geometry and intermolecular interactions (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are key to understanding the potential applications of quinazolinone derivatives. Computational studies, such as those involving HOMO-LUMO analysis, NBO analysis, and evaluation of hyperpolarizability, offer insights into the electron distribution, reactive sites, and non-linear optical properties, shedding light on the compound's potential in various applications (Soliman et al., 2015).
Safety and Hazards
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. It’s also important to note that the presence of a chlorophenyl group could potentially make this compound hazardous to the environment .
Zukünftige Richtungen
The future research directions for this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-20-17(23)14-5-3-4-6-15(14)21(18(20)24)11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYALKBYAIQMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587089.png)
![(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5587117.png)
![4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one hydrazone](/img/structure/B5587118.png)
![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B5587123.png)
![4-ethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5587126.png)
![2-[9-(4-cyclopentylpyrimidin-2-yl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5587135.png)
![2-(4-fluorophenyl)-4-{[(3-fluorophenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5587142.png)
![N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5587144.png)
![4-methyl-2-[2-(3-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5587150.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)methyl]piperidine](/img/structure/B5587156.png)
![5-{[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]carbonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5587159.png)
